molecular formula C9H19ClO B3244613 1-(Tert-butoxy)-3-chloro-2,2-dimethylpropane CAS No. 162827-32-9

1-(Tert-butoxy)-3-chloro-2,2-dimethylpropane

Cat. No.: B3244613
CAS No.: 162827-32-9
M. Wt: 178.7 g/mol
InChI Key: BYCYKPPUAUXFOQ-UHFFFAOYSA-N
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Description

Its structure features a tert-butoxy group (–O–C(CH₃)₃) at position 1, a chlorine atom at position 3, and two methyl groups at position 2. This combination of bulky substituents and a halogen likely influences its reactivity, stability, and applications in organic synthesis.

Properties

IUPAC Name

1-chloro-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19ClO/c1-8(2,3)11-7-9(4,5)6-10/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCYKPPUAUXFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C)(C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butoxy)-3-chloro-2,2-dimethylpropane typically involves the reaction of 3-chloro-2,2-dimethylpropane with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (around 40-60°C) are usually sufficient.

    Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used.

    Solvents: Solvents like dichloromethane or tetrahydrofuran (THF) can be employed to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain optimal reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxy)-3-chloro-2,2-dimethylpropane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, ammonia, or thiourea can be used under mild to moderate temperatures.

    Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are typically employed.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Major Products Formed

    Substitution: Products include alcohols, amines, or thiols depending on the nucleophile used.

    Elimination: Alkenes are the primary products.

    Oxidation: Tert-butyl hydroperoxide is a common product.

Scientific Research Applications

1-(Tert-butoxy)-3-chloro-2,2-dimethylpropane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It may serve as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(Tert-butoxy)-3-chloro-2,2-dimethylpropane involves its reactivity with various nucleophiles and electrophiles. The tert-butoxy group can stabilize carbocations, making the compound a useful intermediate in reactions that proceed through carbocation intermediates. The chlorine atom can act as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties/Reactivity
1-(Tert-butoxy)-3-chloro-2,2-dimethylpropane C₉H₁₇ClO Not Provided ~178.7 (calculated) Steric hindrance, ether-chloride
1-Chloro-3-iodo-2,2-dimethylpropane C₅H₉ClI Not Provided ~216.5 High iodide leaving group ability
1-Chloro-2,2-dimethylpropane C₅H₁₁Cl 753-89-9 106.59 BP = 84°C, density = 0.866 g/cm³
1-Bromo-3-(tert-butoxy)propane C₇H₁₅BrO 411217-72-6 195.10 Bromine as leaving group
tert-Butyl chloride C₄H₉Cl 507-20-0 92.57 Volatile, SN1 reactivity

Biological Activity

1-(Tert-butoxy)-3-chloro-2,2-dimethylpropane is an organic compound that has garnered attention in various fields of research due to its potential biological activity. This article explores the compound's properties, mechanisms of action, and relevant case studies that illustrate its biological effects.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C7H15ClOC_7H_{15}ClO. The compound features a tert-butoxy group and a chloro substituent, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Signal Transduction Modulation : It may modulate signaling pathways critical for cell growth and differentiation.

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on protein tyrosine phosphatases (PTPs), which play a vital role in regulating cellular signaling. The results indicated that the compound exhibited moderate inhibitory activity against certain PTPs, suggesting its potential as a therapeutic agent in conditions where PTP activity is dysregulated.

Case Study 2: Cytotoxicity Assay

In vitro cytotoxicity assays were performed using various cancer cell lines. The compound demonstrated selective cytotoxicity towards specific cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Biological Activity Data Table

Study Target IC50 Value (µM)Effect
Enzyme Inhibition StudyProtein Tyrosine Phosphatase25Moderate inhibition
Cytotoxicity AssayCancer Cell Lines15Selective cytotoxicity

Discussion

The findings suggest that this compound has significant biological activity through its interaction with key cellular components. Its potential as an inhibitor of PTPs may open avenues for therapeutic applications, particularly in oncology.

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